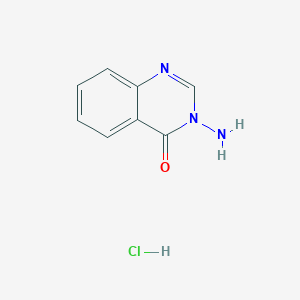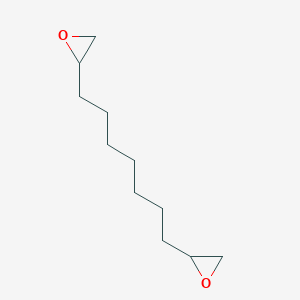
1,7-Di(oxiran-2-yl)heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound is a clear liquid with a faint odor of alkenes . It is also known by other names such as DEO , octadiene diepoxide , and 1,2,7,8-diepoxyoctane .
1,7-Di(oxiran-2-yl)heptane: is a chemical compound with the molecular formula . It consists of two epoxide (oxirane) functional groups attached to a seven-carbon aliphatic chain.
Vorbereitungsmethoden
Laboratory Synthesis: One common synthetic route involves the epoxidation of 1,7-octadiene using a peracid, such as peracetic acid or m-chloroperbenzoic acid. The reaction proceeds through the formation of an epoxide intermediate, resulting in the desired product.
Industrial Production: While industrial-scale production methods are less common, they may involve similar epoxidation processes. specific industrial methods for 1,7-di(oxiran-2-yl)heptane are not widely documented.
Analyse Chemischer Reaktionen
Reactivity: The compound is highly reactive due to its two epoxide groups. It can undergo various reactions, including ring-opening reactions, nucleophilic attacks, and rearrangements.
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,7-Di(oxiran-2-yl)heptane serves as a versatile building block for the synthesis of more complex molecules. Its reactivity allows for the creation of functionalized compounds.
Biology and Medicine: While not directly used in biological or medical applications, its derivatives may find use as intermediates in drug synthesis or as tools in chemical biology.
Industry: Limited industrial applications exist due to its reactivity, but it may be used in specialty chemical synthesis.
Wirkmechanismus
- The compound’s mechanism of action depends on its derivatives. For example, if it undergoes ring-opening reactions, the resulting alcohols may act as surfactants or polymer precursors.
- Molecular targets and pathways would vary based on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Uniqueness: 1,7-Di(oxiran-2-yl)heptane’s uniqueness lies in its dual epoxide functionality, which allows for diverse chemical transformations.
Eigenschaften
Molekularformel |
C11H20O2 |
|---|---|
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
2-[7-(oxiran-2-yl)heptyl]oxirane |
InChI |
InChI=1S/C11H20O2/c1(2-4-6-10-8-12-10)3-5-7-11-9-13-11/h10-11H,1-9H2 |
InChI-Schlüssel |
MWSALYKSEGYAAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CCCCCCCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


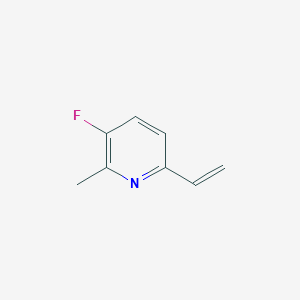
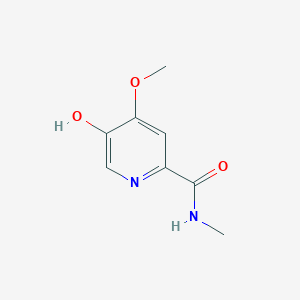
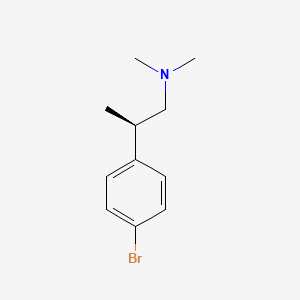
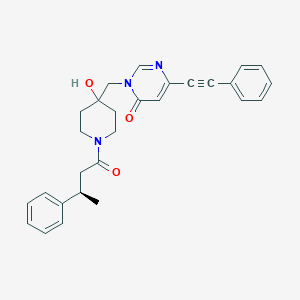
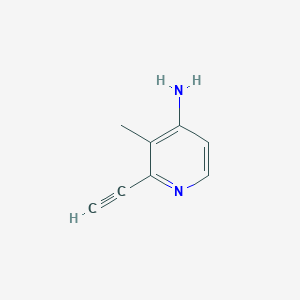
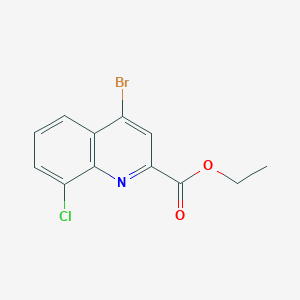
![Tricyclo[2.1.0.02,5]pentan-3-one](/img/structure/B12965310.png)
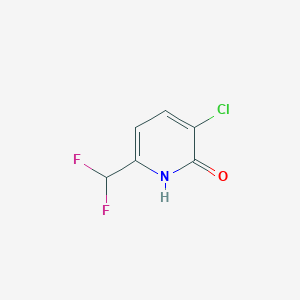

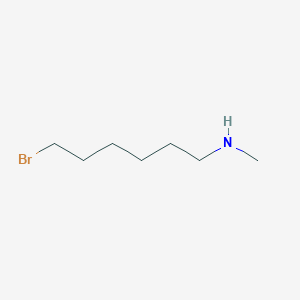
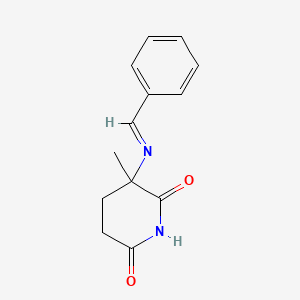
![5-Vinylbenzo[d]thiazole](/img/structure/B12965341.png)
![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12965364.png)
